molecular formula C8H4ClF3O2 B13439639 5-Methoxy-2,3,4-trifluorobenzoyl chloride

5-Methoxy-2,3,4-trifluorobenzoyl chloride

Cat. No.: B13439639
M. Wt: 224.56 g/mol
InChI Key: IRRCNIFBIKZTNR-UHFFFAOYSA-N
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Description

5-Methoxy-2,3,4-trifluorobenzoyl chloride is an organic compound with the molecular formula C8H4ClF3O2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with methoxy and trifluoromethyl groups. This compound is used as an intermediate in various chemical syntheses, particularly in the pharmaceutical and agrochemical industries .

Preparation Methods

The synthesis of 5-Methoxy-2,3,4-trifluorobenzoyl chloride typically involves the chlorination of 5-Methoxy-2,3,4-trifluorobenzoic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction conditions usually include refluxing the mixture under an inert atmosphere to ensure complete conversion to the desired benzoyl chloride derivative .

Chemical Reactions Analysis

5-Methoxy-2,3,4-trifluorobenzoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, it hydrolyzes to form 5-Methoxy-2,3,4-trifluorobenzoic acid.

    Reduction: It can be reduced to the corresponding benzyl alcohol derivative using reducing agents like lithium aluminum hydride (LiAlH4).

Common reagents and conditions used in these reactions include bases like pyridine or triethylamine for nucleophilic substitution and acidic or basic aqueous solutions for hydrolysis .

Scientific Research Applications

5-Methoxy-2,3,4-trifluorobenzoyl chloride is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methoxy-2,3,4-trifluorobenzoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of target molecules. In biological systems, it can inhibit enzymes by acylating active site residues, leading to the disruption of metabolic pathways .

Comparison with Similar Compounds

5-Methoxy-2,3,4-trifluorobenzoyl chloride can be compared with other benzoyl chloride derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and makes it suitable for specialized applications in pharmaceuticals and material science.

Properties

Molecular Formula

C8H4ClF3O2

Molecular Weight

224.56 g/mol

IUPAC Name

2,3,4-trifluoro-5-methoxybenzoyl chloride

InChI

InChI=1S/C8H4ClF3O2/c1-14-4-2-3(8(9)13)5(10)7(12)6(4)11/h2H,1H3

InChI Key

IRRCNIFBIKZTNR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C(=C1)C(=O)Cl)F)F)F

Origin of Product

United States

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